molecular formula C19H21N3O3 B247839 2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone

2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone

Cat. No.: B247839
M. Wt: 339.4 g/mol
InChI Key: NDDJJROCLPATNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an isonicotinoyl group and a 3-methylphenoxyacetyl group attached to a piperazine ring. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone typically involves a multi-step process:

  • Formation of the Piperazine Core: : The synthesis begins with the preparation of the piperazine core, which can be achieved through the reaction of ethylenediamine with diethyl oxalate under reflux conditions to form piperazine-2,5-dione. This intermediate is then reduced to piperazine using a suitable reducing agent such as lithium aluminum hydride.

  • Introduction of the Isonicotinoyl Group: : The piperazine core is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to introduce the isonicotinoyl group. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

  • Attachment of the 3-Methylphenoxyacetyl Group: : Finally, the compound is synthesized by reacting the intermediate with 3-methylphenoxyacetyl chloride. This step is also performed in the presence of a base, such as pyridine, and an inert solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It is used in biochemical studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Industry: It is explored for its potential use in industrial processes, including catalysis and the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine: Similar structure with a different position of the methyl group on the phenoxy ring.

    1-Isonicotinoyl-4-[(2-methylphenoxy)acetyl]piperazine: Similar structure with the methyl group in the ortho position on the phenoxy ring.

Uniqueness

2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H21N3O3/c1-15-3-2-4-17(13-15)25-14-18(23)21-9-11-22(12-10-21)19(24)16-5-7-20-8-6-16/h2-8,13H,9-12,14H2,1H3

InChI Key

NDDJJROCLPATNY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.